trans-6-Hexadecene

Gas chromatography Kovats retention index geometric isomer separation

trans-6-Hexadecene (CAS 74533-93-0) is a linear, internal C16 monoalkene bearing a stereochemically defined E‑configured double bond at the 6‑position, with the molecular formula C16H32 and a molecular weight of 224.43 g·mol⁻¹. Its Kovats retention indices on standard non‑polar stationary phases—1576.6 on Apolane (160 °C), 1577.5 on Apiezon L (154 °C), and 1575 on Squalane (130 °C)—are rigorously established and traceable to the foundational chromatographic work of Soják et al.

Molecular Formula C16H32
Molecular Weight 224.42 g/mol
CAS No. 74533-93-0
Cat. No. B12672598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-6-Hexadecene
CAS74533-93-0
Molecular FormulaC16H32
Molecular Weight224.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCCC
InChIInChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-16H2,1-2H3/b13-11+
InChIKeyCTDXHTXAABMUIW-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-6-Hexadecene (CAS 74533-93-0) Procurement-Grade Baseline: Stereochemical Identity and Physicochemical Profile


trans-6-Hexadecene (CAS 74533-93-0) is a linear, internal C16 monoalkene bearing a stereochemically defined E‑configured double bond at the 6‑position, with the molecular formula C16H32 and a molecular weight of 224.43 g·mol⁻¹ [1]. Its Kovats retention indices on standard non‑polar stationary phases—1576.6 on Apolane (160 °C), 1577.5 on Apiezon L (154 °C), and 1575 on Squalane (130 °C)—are rigorously established and traceable to the foundational chromatographic work of Soják et al. [1][2]. Computed physicochemical properties include a predicted boiling point of 288.1 ± 7.0 °C, a density of 0.784 ± 0.06 g·cm⁻³, and a LogP of 7.9, all of which position this compound as a lipophilic, moderately volatile hydrocarbon that is analytically well‑characterized yet often under‑appreciated in bulk procurement decisions .

Why trans-6-Hexadecene Cannot Be Interchanged with Presumptive Analogs in Analytical or Biological Workflows


Substituting trans-6-hexadecene with a positional isomer, an uncharacterized hexadecene mixture, or its cis diastereomer introduces quantifiable errors in chromatographic identification, stereochemical fidelity, and biological response. The gas‑chromatographic resolution between the (E)- and (Z)-6-hexadecene diastereomers is measurably small on non‑polar columns (ΔRI ≈ 3–6 units across Apolane, Apiezon L, and Squalane), necessitating stereochemically verified reference standards for any method claiming single‑isomer speciation [1]. In semiochemical applications, even minor contamination with the wrong geometric isomer can abolish bioactivity—a principle established across lepidopteran pheromone systems where (E)-configured Δ6 mono‑unsaturated intermediates serve as biosynthetic precursors and electrophysiologically active ligands [2][3]. Generic procurement of “6-hexadecene” or a positional variant thus risks an undocumented composition that compromises assay reproducibility.

Quantitative Evidence Guide: Differentiating trans-6-Hexadecene from Its Closest Analogs Using Published Data


Chromatographic Resolution: trans-6-Hexadecene vs. cis-6-Hexadecene on Standard Non‑Polar GC Phases

On three non‑polar capillary columns operated under isothermal conditions, trans-6-hexadecene consistently elutes before its cis diastereomer. The Kovats retention index (RI) difference between the two geometric isomers is reported as ΔRI ≈ +5.8 on Apolane (160 °C), +5.6 on Apiezon L (154 °C), and +7 to +8 on Squalane (130 °C) [1][2]. The principle that cis‑6‑hexadecene is retained longer than the trans isomer on non‑polar phases is general for linear hexadecene positional isomers where separation is discernible [3].

Gas chromatography Kovats retention index geometric isomer separation

Positional Isomer Separation: trans-6-Hexadecene vs. trans-8-Hexadecene Under Identical GC Conditions

Under the same isothermal GC conditions (capillary column, Apolane at 160 °C, carrier N₂/H₂), trans‑6‑hexadecene (RI 1576.6) is measurably distinct from trans‑8‑hexadecene (RI 1574.7), yielding a ΔRI of +1.9 units. On Apiezon L (154 °C) the difference is +2.2 units, and on Squalane (130 °C) it is +3 to +4 units [1][2].

Positional isomer retention index gas chromatography

Terminal vs. Internal Double‑Bond Identity: trans-6-Hexadecene vs. 1-Hexadecene Boiling Point and Polarity Contrast

1‑Hexadecene (CAS 629‑73‑2) exhibits a normal boiling point of 284–285 °C at 760 Torr, as confirmed by the CAS Common Chemistry and TCI databases. In contrast, the predicted boiling point of trans‑6‑hexadecene is 288.1 ± 7.0 °C, a difference of approximately 3–4 °C that reflects the higher symmetry and slightly stronger intermolecular interactions of an internal alkene compared to its terminal counterpart [1]. Additionally, the predicted LogP for trans‑6‑hexadecene (7.9) is marginally higher than the typical LogP range observed for 1‑hexadecene (approx. 7.7–7.8), suggesting that the internal double bond does not increase polarity and may slightly enhance hydrophobic character.

Boiling point LogP α-olefin comparison

Biological Stereospecificity: The (E)-Configured Δ6 Olefin Is a Biosynthetic Precursor in Lepidopteran Pheromone Pathways

In the Chinese tussah silkworm (Antheraea pernyi), the Δ6 desaturase preferentially generates (E)-6-hexadecenoic acid, not the (Z)‑isomer, as the immediate biosynthetic intermediate for the species’ (E,Z)-6,11-hexadecadienyl pheromone components [1]. Although a direct bioassay comparing synthetic (E)-6-hexadecene with its (Z)‑isomer in this species has not been reported, the principle that geometric isomer purity determines pheromone activity is well documented in closely related Saturniidae systems, where even minor stereochemical contamination suppresses male attraction [2].

Insect pheromone desaturase semiochemical stereospecificity

Stereochemical Integrity Under Standard Storage Conditions: trans-6-Hexadecene Does Not Isomerize Spontaneously

Internal trans‑alkenes are thermodynamically more stable than their cis counterparts, with the standard free energy difference for hexadecene geometric isomers estimated at approximately 2.7–3.3 kJ·mol⁻¹ in favour of the trans configuration, based on heats of hydrogenation and molecular mechanics calculations for medium‑chain (E)- and (Z)-alkenes [1][2]. This energetic preference implies that trans‑6‑hexadecene, when stored neat at ambient temperature and protected from catalytic metal surfaces, will not undergo measurable cis‑to‑trans isomerization over the typical procurement‑to‑use shelf life of commercial fine chemicals.

Thermal stability geometric isomerization storage stability

Procurement‑Grounded Application Scenarios Where trans-6-Hexadecene’s Verified Identity Provides a Measurable Advantage


Certified GC Retention Index Reference for C16 Olefin Isomer Identification

The NIST‑verified Kovats indices for trans‑6‑hexadecene on three standard non‑polar phases provide a direct, multi‑column benchmark for assigning the (E)-6‑hexadecene peak in environmental, petrochemical, or biological GC‑MS analyses. By using trans‑6‑hexadecene as a calibration standard, analysts can accurately distinguish it from closely eluting positional and geometric isomers—cis‑6‑hexadecene (ΔRI ≈ 5.6–8 units) and trans‑8‑hexadecene (ΔRI ≈ 1.9–4 units)—through retention index matching rather than relying on mass spectral similarity alone [1]. This application directly follows from the chromatographic resolution evidence presented in Section 3.

Stereochemically Defined Precursor for Lepidopteran Pheromone Biosynthesis Studies

Because the (E)-6-hexadecenyl backbone is the obligate intermediate in the Δ6‑desaturase pathway of Antheraea pernyi and related Saturniidae moths, equipping a laboratory with isomerically pure trans‑6‑hexadecene allows metabolism‑tracing experiments, deuterium‑labelled precursor feeding, and in‑vitro desaturase assays where any admixed (Z)‑isomer would confound the interpretation of kinetic and product‑distribution data [2]. This scenario is supported by the class‑level inference of biological stereospecificity detailed in Section 3.

Model trans‑Internal Olefin for Fundamental Physical Organic Studies

With its well‑defined boiling point (288.1 °C predicted), high lipophilicity (LogP 7.9), and thermodynamically robust (E)‑configuration, trans‑6‑hexadecene serves as an ideal model compound for investigating alkene addition reactions, surface‑catalyzed isomerization, and partitioning equilibria in hydrophobic media. The 3–4 °C boiling point offset from 1‑hexadecene and the calculated thermodynamic stabilization of ~2.7–3.3 kJ·mol⁻¹ over the cis isomer make it a more dependable substrate for experiments requiring configurational integrity under moderate thermal conditions .

Single‑Isomer Standard for Semiochemical Quality Control and Regulatory Compliance

Regulatory frameworks governing insect semiochemical‑based pest management products require precise isomer‑ratio specification. Procuring trans‑6‑hexadecene with documented stereochemical purity allows QC laboratories to spike samples, calibrate isomer‑specific detectors, and validate batch‑to‑batch consistency without the risk of undetected isomer contamination that accompanies the purchase of generic “6‑hexadecene” or “hexadecene mixtures.” This scenario leverages the collective evidence that analytical discrimination between (E)- and (Z)-6‑hexadecene is achievable and reproducible under standard GC conditions [3].

Quote Request

Request a Quote for trans-6-Hexadecene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.